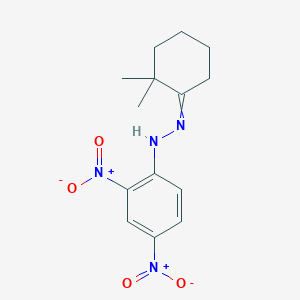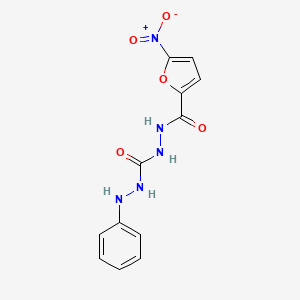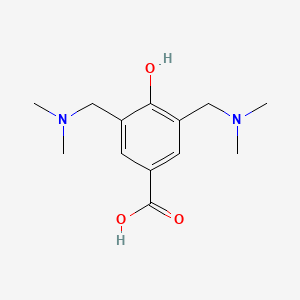
Methyl 4-phenanthrenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phenanthrenecarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₂ It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by a carboxylate ester functional group attached to the fourth position of the phenanthrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-phenanthrenecarboxylate can be synthesized through several methods. One common approach involves the esterification of phenanthrene-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Phenanthrene-4-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 4-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of methyl 4-phenanthrenecarboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release phenanthrene-4-carboxylic acid, which may interact with various enzymes and receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Methyl 9-phenanthrenecarboxylate: Similar in structure but with the carboxylate ester group at the ninth position.
Phenanthrene-4-carboxylic acid: The non-esterified form of methyl 4-phenanthrenecarboxylate.
Phenanthrene-4-methanol: The reduced form of the ester.
Uniqueness: this compound is unique due to its specific ester functional group and its position on the phenanthrene ring
Propriétés
Numéro CAS |
18266-47-2 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
methyl phenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 |
Clé InChI |
YFZHEMZULMTHPM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)

![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)

![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)



![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)


![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)

